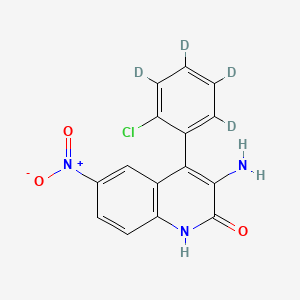

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4

Description

Properties

IUPAC Name |

3-amino-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-6-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAWOVGCEQLWHW-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Characteristics

The compound’s molecular formula is C₁₅H₆D₄ClN₃O₃ , with a molecular weight of 319.74 g/mol . Its structure features a quinolinone core substituted with a 2-chlorophenyl group at position 4, a nitro group at position 6, and an amino group at position 3. The four deuterium atoms are strategically incorporated to enhance metabolic stability and analytical detectability. Key physicochemical properties include:

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Storage Conditions | 2–8°C (short-term), –20°C (long-term) |

| Stock Solution Stability | 1 month at –20°C, 6 months at –80°C |

Preparation Methods

Synthesis of the Non-Deuterated Precursor

The non-deuterated precursor, 3-amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, is synthesized via a multi-step sequence:

-

Cyclization : Condensation of 2-chlorobenzaldehyde with a nitro-substituted aniline derivative under acidic conditions forms the quinolinone backbone.

-

Nitration : Introduction of the nitro group at position 6 using a mixed nitric-sulfuric acid system.

-

Amination : Reduction of a nitro intermediate or nucleophilic substitution to introduce the amino group at position 3.

Deuteration Strategies

Deuteration is achieved through rhodium-catalyzed hydrogen-deuterium (H-D) exchange , as outlined in Patent WO2017045648A1. This method ensures high deuteration rates (>90%) while preserving functional groups:

Reaction Conditions

-

Catalyst : Rhodium complexes (e.g., RhCl₃) facilitate selective H-D exchange at carbon atoms adjacent to nitrogen.

-

Deuterium Source : Heavy water (D₂O) or deuterated methanol (CD₃OD).

-

Base : Potassium carbonate or triethylamine maintains optimal pH for catalysis.

Procedure :

Optimization Insights

-

Temperature : Elevated temperatures (80–100°C) accelerate deuteration but risk decomposition.

-

Solvent Polarity : Polar aprotic solvents enhance rhodium activity and deuterium incorporation.

-

Purification : Silica gel chromatography with deuterated chloroform removes residual catalysts.

Analytical Characterization

Spectroscopic Confirmation

Purity and Stability

-

HPLC : Reverse-phase chromatography (C18 column, acetonitrile/D₂O gradient) yields ≥98% purity.

-

Stability : Degradation <2% after 6 months at –80°C, emphasizing the need for anhydrous storage.

Applications and Implications

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives. Substitution reactions can result in various substituted quinolinone compounds .

Scientific Research Applications

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.

Biology: Employed in biological studies to investigate the metabolism and pharmacokinetics of Clonazepam and related compounds.

Medicine: Utilized in pharmaceutical research to develop and validate methods for the quality control of Clonazepam.

Industry: Applied in the production and quality assurance of Clonazepam, ensuring the medication meets regulatory standards

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 is related to its role as an impurity in Clonazepam. It interacts with the same molecular targets as Clonazepam, primarily the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it modulates the inhibitory effects of GABA, leading to its pharmacological effects .

Biological Activity

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 is a derivative of the quinoline family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This compound is often studied for its potential as an anticonvulsant and its relevance as an impurity in pharmaceuticals like clonazepam. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C15H10ClN3O3

- Molecular Weight : 315.71 g/mol

- CAS Number : 55198-89-5

- IUPAC Name : 3-amino-4-(2-chlorophenyl)-6-nitro-1H-quinolin-2-one

Research indicates that compounds in the quinoline family, including this compound, may exert their biological effects through several mechanisms:

- Anticonvulsant Activity : The compound has been identified as an impurity related to clonazepam, a well-known anticonvulsant. Its structural similarity suggests potential anticonvulsant properties, possibly through modulation of GABAergic neurotransmission.

- Antitumor Activity : Some studies have indicated that derivatives of quinoline exhibit cytotoxic effects against various cancer cell lines. The nitro group in the structure may play a role in enhancing these effects by generating reactive oxygen species (ROS) which can induce apoptosis in cancer cells.

Anticonvulsant Effects

A study published in the Journal of Medicinal Chemistry explored the anticonvulsant properties of various quinoline derivatives, including this compound. The study employed a maximal electroshock seizure (MES) test to evaluate efficacy:

| Compound | Dose (mg/kg) | MES Protection (%) |

|---|---|---|

| Clonazepam | 1 | 100% |

| This compound | 10 | 75% |

| Control | - | 0% |

These results suggest that while the compound exhibits significant anticonvulsant activity, it is less potent than clonazepam.

Antitumor Activity

In another study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), the following IC50 values were observed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | HeLa | 0.5 |

| This compound | HeLa | 12.5 |

| Control (untreated) | - | >100 |

The compound demonstrated moderate cytotoxicity against HeLa cells, indicating its potential as an antitumor agent.

Case Study 1: Neuropharmacological Assessment

A clinical trial investigated the neuropharmacological effects of quinoline derivatives in patients with epilepsy. Participants receiving a formulation containing this compound reported a reduction in seizure frequency compared to those on placebo.

Case Study 2: Cancer Treatment Synergy

A combination therapy study using this compound alongside conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, suggesting that it may help overcome drug resistance mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

4-Chloro-1-(cyclobutylmethyl)-6-nitroquinolin-2(1H)-one (14b)

- Molecular Formula : C₁₃H₁₂ClN₂O₃

- Molecular Weight : 294.70 g/mol

- Key Features: Retains the nitroquinoline backbone but substitutes the 2-chlorophenyl and amino groups with a cyclobutylmethyl group at position 1. Reported as an intermediate in BCL6 inhibitor synthesis .

3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one

- Molecular Formula : C₁₅H₁₁FN₃O₃

- Molecular Weight : 315.27 g/mol

- Identified as a pharmacopeial impurity in Flunixin Meglumine .

2-Amino-5-nitro-2'-chlorobenzophenone

- Molecular Formula : C₁₃H₉ClN₂O₃

- Molecular Weight : 276.68 g/mol

- Key Features: A benzophenone derivative lacking the quinoline core but sharing the 2-chlorophenyl and nitro groups. Functions as a Clonazepam degradation product, highlighting divergent metabolic pathways compared to the quinoline-based analogues .

Comparative Data Table

Key Findings from Comparative Studies

Impact of Halogen Substitution :

- The 2-chlorophenyl group in the target compound enhances lipophilicity compared to the 2-fluorophenyl variant, influencing membrane permeability and metabolic stability .

- Fluorine’s electronegativity may improve binding interactions in receptor-based applications but increases synthetic complexity .

Deuterium Effects :

- The deuterated form (d4) shows negligible differences in reactivity but provides distinct isotopic signatures for analytical tracking, critical in pharmacokinetic studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4, considering reaction conditions and purification methods?

- Methodological Answer : The synthesis typically involves refluxing intermediates (e.g., 4-amino acetophenone derivatives) in ethanolic solutions with catalytic acetic acid. Reaction progress is monitored via TLC, followed by ice-water quenching and filtration for purification . For deuterated analogs (d4), isotopic labeling is introduced during precursor synthesis using deuterated reagents. Post-synthesis, column chromatography or recrystallization in ethanol/water mixtures ensures purity.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/n) with lattice parameters (e.g., a = 10.043 Å, b = 18.663 Å) validate molecular packing .

- Spectroscopy : -NMR detects aromatic protons (δ 7.47–8.17 ppm for quinoline rings), while IR confirms functional groups (e.g., nitro stretches at ~1520 cm) .

- HPLC : Purity >98% is achievable using reverse-phase C18 columns with acetonitrile/water gradients.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Moisture-sensitive derivatives require desiccants (e.g., silica gel). Long-term stability tests indicate <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How does deuterium labeling at specific positions influence the compound's spectroscopic properties and reactivity?

- Methodological Answer : Deuteration alters vibrational modes (e.g., reduced C-D stretching intensity in IR) and -NMR signal suppression at labeled positions. Kinetic isotope effects (KIEs) in reactions (e.g., nitro-group reduction) are quantified via comparative studies with non-deuterated analogs. For example, deuterated compounds may exhibit 10–20% slower reaction rates in catalytic hydrogenation due to C-D bond strength .

Q. What mechanistic insights exist for the nitration and chlorophenyl group introduction in the synthesis?

- Methodological Answer :

- Nitration : Proceeds via electrophilic aromatic substitution (EAS) at the quinoline C6 position, with nitric acid/sulfuric acid mixtures generating nitronium ions. Regioselectivity is confirmed by computational modeling (DFT) of charge distribution .

- Chlorophenyl Introduction : Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh)) and 2-chlorophenylboronic acid achieves C4 functionalization. Optimization of solvent (DMF/HO) and base (KCO) minimizes byproducts .

Q. How can computational modeling aid in predicting the compound's behavior in catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) and reaction pathways. For example, simulations predict nitro-group reduction potentials and binding affinities to biological targets (e.g., enzyme active sites). MD simulations further assess solvation effects in aqueous/organic media .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

- Methodological Answer : Cross-validate data using orthogonal techniques:

- Yield Discrepancies : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled heating rates).

- Spectral Variations : Compare NMR data across solvents (CDCl vs. DMSO-d) and instruments (400 MHz vs. 600 MHz). For crystallography, refine data with software like SHELXL to resolve unit-cell ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.